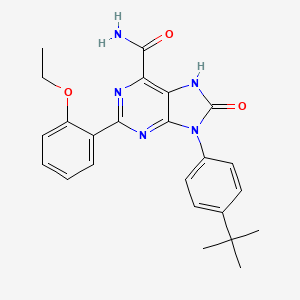
2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds or elements, including the products formed and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves the study of the physical properties such as melting point, boiling point, solubility, etc., and chemical properties such as reactivity, stability, etc.Scientific Research Applications
Photoluminescent Materials
A class of compounds including 2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide exhibits reversible pH-dependent optical properties. These compounds are notable for their dramatic blue shift in fluorescence emission upon protonation. This shift is attributed to C-protonation and loss of aromaticity rather than N-protonation, as determined by acid titration and NMR spectroscopy experiments. Such materials offer potential for developing pH sensors and photoluminescent markers due to their unusual and adjustable optical characteristics (Outlaw et al., 2016).
Electrochromic Materials
The synthesis of triphenylamine-containing aromatic diamines, which are precursors to polyamides with pendant dimethoxy-substituted triphenylamine (TPA) units, demonstrates another application avenue. These polymers exhibit good solubility, thermal stability, and electrochromic properties, making them suitable for use in smart windows, displays, and other electrochromic devices (Liou & Chang, 2008).
Dyeing Polyester Fibers and Biological Activity
Novel heterocyclic aryl monoazo organic compounds, including derivatives of the discussed chemical structure, have been synthesized for dyeing polyester fabrics. These compounds demonstrate antioxidant, antitumor, and antimicrobial activities, suggesting their utility in creating sterile and/or biologically active fabrics for various life applications (Khalifa et al., 2015).
Antimicrobial Agents
The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones from 2-phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine has been explored. These compounds have been screened for antibacterial activity, highlighting the potential of this chemical backbone in the development of new antimicrobial agents (Solankee & Patel, 2004).
Tropical Disease Application
Isoxazoline indolizine amide compounds, structurally related to 2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, have been synthesized for potential application to tropical diseases. These compounds exhibit promising activity against tropical disease targets, emphasizing the potential of such molecules in the pharmaceutical development for neglected tropical diseases (Zhang et al., 2014).
Safety And Hazards
This involves the study of the potential risks associated with the handling and use of the compound, including its toxicity, flammability, environmental impact, etc.
Future Directions
This involves a discussion on the potential future applications or studies that could be conducted based on the current knowledge of the compound.
Please note that the availability of this information depends on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult scientific literature or databases. If the compound is novel or not widely studied, some of this information may not be available. Always ensure to handle chemicals safely and in accordance with relevant safety guidelines.
properties
IUPAC Name |
2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-14-11-15(2)13-18(12-14)27-24(30)20-19-5-3-4-10-28(19)22(21(20)26)23(29)16-6-8-17(25)9-7-16/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOGOZWKVJBSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)


![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)
![(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2943432.png)
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943434.png)




![[5-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B2943442.png)
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2943444.png)